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molecular formula C9H11NO3 B2732107 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid CAS No. 1203544-02-8

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B2732107
M. Wt: 181.191
InChI Key: FRMULVSYTSBJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409865B2

Procedure details

Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (70 mg, 0.36 mmol), lithium hydroxide (57.1 mg, 1.36 mmol), tetrahydrofuran (50 mL), methanol (10 mL) and water (10 mL) was stirred at 20° C. for 4 hours. The mixture was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1) to give 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (50 mg, 72%) as a white solid. LRMS (M+H+) m/z: calcd 181.07. found 181.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
57.1 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:9]=[CH:8][C:7]([C:10]([O:12]C)=[O:11])=[CH:6][C:5]1=[O:14])([CH3:3])[CH3:2].[OH-].[Li+].O1CCCC1.CO>O>[CH:1]([N:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][C:5]1=[O:14])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
C(C)(C)N1C(C=C(C=C1)C(=O)OC)=O
Name
Quantity
57.1 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(C=C(C=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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